

A Comprehensive Technical Guide to the IUPAC Nomenclature of N3-Methyl Esomeprazole Impurity

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This technical guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the **N3-Methyl Esomeprazole** impurity. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis. This document will systematically deconstruct the chemical structure to assign the correct IUPAC name, referencing established nomenclature rules for heterocyclic compounds.

Chemical Structure and Identification

The **N3-Methyl Esomeprazole** impurity is a process-related impurity that can arise during the synthesis of Esomeprazole.[1] It is characterized by the methylation of one of the nitrogen atoms in the benzimidazole ring of the Esomeprazole molecule.

Table 1: Chemical Identifiers for N3-Methyl Esomeprazole Impurity



Identifier	Value	Source
IUPAC Name	6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole	PubChem[2]
Alternate IUPAC Name	(S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole	Veeprho[3]
Molecular Formula	C18H21N3O3S	PubChem[2]
Molecular Weight	359.44 g/mol	Veeprho[3]
CAS Number	1346240-11-6	PubChem[2]

Elucidation of the IUPAC Name

The systematic IUPAC name for the **N3-Methyl Esomeprazole** impurity is derived by identifying and naming the core heterocyclic systems and their substituents. The structure consists of a substituted benzimidazole ring linked to a substituted pyridine ring through a methylsulfinyl bridge.

2.1. The Benzimidazole Core

Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[4][5] According to IUPAC rules, the numbering of the benzimidazole ring starts from the nitrogen atom that is not part of the fused benzene ring and proceeds around the ring. In the case of a substituted benzimidazole, the numbering is assigned to give the lowest possible locants to the substituents.

2.2. Substituent Identification and Locants

The parent Esomeprazole molecule has a methoxy group on the benzimidazole ring and a hydrogen atom on one of the imidazole nitrogens. In the **N3-Methyl Esomeprazole** impurity, this hydrogen is replaced by a methyl group.



- Methoxy Group: The methoxy group is located at the 6th position of the benzimidazole ring.
- Methyl Group: The additional methyl group is attached to one of the nitrogen atoms of the
 imidazole ring. The common name "N3-Methyl" suggests attachment at the N3 position.
 However, in the systematic IUPAC name, the locant for this nitrogen is "1". This is because
 the numbering of the benzimidazole ring is determined by the substitution pattern to assign
 the lowest locants.
- Sulfinyl-methyl-pyridine Group: The complex substituent at the 2nd position of the benzimidazole ring is a [(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] group.

2.3. Stereochemistry

Esomeprazole is the (S)-enantiomer of Omeprazole.[6] This stereochemistry is retained in the **N3-Methyl Esomeprazole** impurity, centered at the sulfur atom of the sulfinyl group. Therefore, the stereodescriptor (S) is included at the beginning of the relevant part of the name.

2.4. Final IUPAC Name Construction

Combining these elements results in the following systematic IUPAC names:

- 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[2]
- (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole[3]

Both names are correct and describe the same chemical entity. The second name explicitly states the position of the hydrogen in the benzimidazole ring system as 1H.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **N3-Methyl Esomeprazole** are not extensively available in the public domain. However, a general synthetic approach involves the methylation of Esomeprazole.[1]

General Synthetic Workflow:



- Dissolution: Esomeprazole is dissolved in a suitable organic solvent, such as N,Ndimethylformamide (DMF).
- Deprotonation: A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the nitrogen of the benzimidazole ring.
- Methylation: A methylating agent (e.g., methyl iodide or dimethyl sulfate) is introduced to the reaction mixture.
- Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate solvent system.
- Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure N3-Methyl Esomeprazole impurity.

Analytical Characterization:

The identity and purity of the synthesized impurity would be confirmed using a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methyl group.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

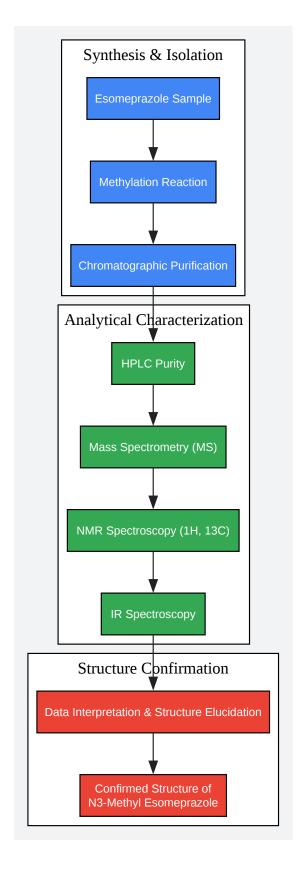
Visualizations

Chemical Structure of N3-Methyl Esomeprazole Impurity

Caption: Chemical structure of N3-Methyl Esomeprazole impurity.

General Experimental Workflow for Impurity Identification





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Caption: A generalized workflow for the synthesis and identification of impurities.



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